The primary research application of N~1~-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N~1~,N~2~-dimethylglycinamide, as identified in the provided abstracts, is in the field of atypical antipsychotic drug development. [] Research suggests that it exhibits promising in vitro and in vivo activity in rodent models of psychosis, indicating its potential as a therapeutic agent for schizophrenia and other psychotic disorders. []
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 21420-58-6